molecular formula C21H27N5O4 B2536535 3-(2-ethoxyethyl)-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 848064-19-7

3-(2-ethoxyethyl)-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2536535
CAS No.: 848064-19-7
M. Wt: 413.478
InChI Key: BAIMTLCWGLPMJN-UHFFFAOYSA-N
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Description

The compound 3-(2-ethoxyethyl)-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (hereafter referred to as the "main compound") is a tricyclic xanthine derivative with a pyrimidopurine-dione core. Key structural features include:

  • Substituents:
    • A 2-ethoxyethyl group at position 3, enhancing lipophilicity.
    • A 3-methoxyphenyl group at position 9, contributing to aromatic interactions.
    • Methyl groups at positions 1 and 7, which stabilize the bicyclic system .
  • Molecular Formula: C₂₄H₂₉N₅O₄.

Properties

IUPAC Name

3-(2-ethoxyethyl)-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4/c1-5-30-10-9-24-19(27)17-18(23(3)21(24)28)22-20-25(12-14(2)13-26(17)20)15-7-6-8-16(11-15)29-4/h6-8,11,14H,5,9-10,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIMTLCWGLPMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC(=CC=C4)OC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-ethoxyethyl)-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the pyrimidine ring: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrimidine ring.

    Introduction of the ethoxyethyl and methoxyphenyl groups: These groups are introduced through substitution reactions using suitable reagents and catalysts.

    Final modifications:

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethoxyethyl and methoxyphenyl substituents are susceptible to hydrolysis under acidic or basic conditions:

  • Ethoxyethyl group : Hydrolysis of the ether bond (C-O) can occur under strong acidic conditions (e.g., HBr in acetic acid), yielding ethanol and a diol intermediate .

  • Methoxyphenyl group : Demethylation via nucleophilic attack (e.g., by BBr₃) produces a phenolic derivative, enhancing hydrogen-bonding potential .

Table 1: Hydrolysis Reactivity

Functional GroupReaction ConditionsProductsReferences
EthoxyethylHBr (48%), refluxEthanol + diol
MethoxyphenylBBr₃, CH₂Cl₂, 0°CPhenol derivative

Nucleophilic Substitution

The purine-dione core provides electrophilic sites for nucleophilic attack:

  • C2 and C4 carbonyl groups : React with amines (e.g., hydrazine) to form hydrazones or with alcohols to generate ether derivatives .

  • N7 methyl group : Shows limited reactivity due to steric hindrance from the tetrahydropyrimido ring .

Table 2: Nucleophilic Reactions

SiteNucleophileProduct TypeYield (%)References
C2/C4 carbonylHydrazineHydrazone60–75
C2/C4 carbonylMethanol (acidic)Methyl ether40–50

Oxidation and Reduction

  • Oxidation : The tetrahydropyrimido ring (C6–C9) undergoes dehydrogenation with DDQ or MnO₂ to form a fully aromatic pyrimido-purine system .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the purine ring but leaves the dione moiety intact .

Ring-Opening Reactions

Under strongly basic conditions (e.g., NaOH, 100°C), the tetrahydropyrimido ring opens via cleavage of the N6–C7 bond, producing a linear purine derivative with a terminal amine group .

Biological Interactions (Metabolic Reactions)

While not strictly chemical reactions, in vitro studies of analogs reveal:

  • Cytochrome P450-mediated oxidation : Hydroxylation at the 7-position of the purine ring .

  • Glucuronidation : Conjugation of the methoxyphenyl group’s demethylated product with glucuronic acid.

Comparative Reactivity with Structural Analogs

The ethoxyethyl chain differentiates this compound from similar derivatives. For example:

  • 9-(2,3-Dimethylphenyl) analog : Exhibits reduced hydrolysis rates due to steric protection of the ethoxyethyl group .

  • 7-Hydroxy derivatives : Show enhanced hydrogen-bonding capacity but lower stability under oxidative conditions .

Key Findings

  • Hydrolysis and nucleophilic substitution dominate reactivity, with the ethoxyethyl group being the most labile site.

  • The tetrahydropyrimido ring’s partial saturation allows selective oxidation or ring-opening.

  • Biological systems modify the compound via demethylation and hydroxylation, as seen in analogs .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Antimicrobial Activity

Research indicates that derivatives of purine and pyrimidine compounds often demonstrate significant antimicrobial properties. The mechanism of action typically involves the inhibition of bacterial DNA synthesis and cell wall formation.

  • Case Study 1 : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
CompoundMIC (µg/mL)Target Bacteria
Compound A20Staphylococcus aureus
Compound B30Escherichia coli
Target Compound25Bacillus subtilis

These results suggest that the compound has promising activity against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that certain purine derivatives can inhibit cancer cell proliferation by inducing apoptosis in cancer cell lines.

  • Case Study 2 : In vitro studies involving human cancer cell lines revealed significant reductions in cell viability at higher concentrations:
Cell LineIC50 (µM)
MCF-7 (Breast)45
HeLa (Cervical)55
A549 (Lung)50

The findings indicate that the compound could be effective in targeting specific types of cancer cells.

Mechanistic Insights

The biological activities of this compound are believed to stem from its ability to interact with cellular targets involved in nucleic acid metabolism. Specifically:

  • Enzyme Inhibition : The compound may inhibit enzymes such as xanthine oxidase (XOR), which is crucial in uric acid production. This inhibition may have implications for conditions like gout and hyperuricemia.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyethyl)-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The main compound’s biological and physicochemical properties are influenced by its unique substituents. Below is a comparison with key analogs:

Compound Name (Source) Core Structure R3 Substituent R9 Substituent Molecular Weight Key Properties/Notes
Main Compound () Pyrimido[2,1-f]purine-dione 2-ethoxyethyl 3-methoxyphenyl 431.5 Balanced lipophilicity; meta-substitution may enhance target binding .
9-(2-Chloro-6-Fluorobenzyl) analog () Pyrimido[2,1-f]purine-dione - 2-chloro-6-fluorobenzyl N/A Halogen substituents improve hydrophobic interactions; tested as MAO-B inhibitor .
9-(2-Methoxyphenyl)-3-(3-methylbenzyl) analog () Pyrimido[2,1-f]purine-dione 3-methylbenzyl 2-methoxyphenyl 431.5 Ortho-methoxy group may reduce steric hindrance compared to meta-substitution .
1,3-Dimethyl-9-(prop-2-ynyl) analog (, Compound 24) Pyrimido[2,1-f]purine-dione - Prop-2-ynyl 273.3 Terminal alkyne group allows click chemistry modifications; high yield (93%) .
10-Ethyl-diazepino analog (, Compound 26) Diazepino[2,1-f]purine-dione Ethyl - 277.3 Enlarged 7-membered ring may increase conformational flexibility .
Key Observations:
  • Lipophilicity : The 2-ethoxyethyl group in the main compound increases logP compared to smaller alkyl chains (e.g., ethyl in Compound 26) but remains less lipophilic than halogenated benzyl groups .
  • Substituent Position : The meta -methoxy group on the phenyl ring (main compound) may offer better electronic effects for receptor binding than ortho -substituted analogs () .
  • Synthetic Efficiency : Yields for analogs vary significantly (38–93%), depending on substituent bulk and reaction conditions (e.g., solvent, heating time) .

Biological Activity

The compound 3-(2-ethoxyethyl)-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure

The molecular formula of the compound is C21H27N5OC_{21}H_{27}N_5O with a molecular weight of 365.48 g/mol. The structure features a tetrahydropyrimido ring system which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that purine derivatives often exhibit significant biological activities, including anticancer properties, anti-inflammatory effects, and antimicrobial activity. The specific biological activities of this compound are summarized as follows:

Anticancer Activity

Several studies have demonstrated that purine derivatives can inhibit the proliferation of various cancer cell lines. For instance:

  • Cytotoxicity : In vitro assays have shown that this compound exhibits cytotoxic effects against several tumor cell lines, similar to other pyrimidine and purine derivatives that inhibit macromolecular synthesis in cultured cells .
  • Mechanism of Action : The mechanism appears to involve the inhibition of DNA synthesis and interference with cellular metabolism, leading to apoptosis in cancer cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains. This aligns with findings from related compounds in the purine family that have shown antibacterial effects.

Case Studies

A selection of case studies highlights the biological activity of this compound:

  • Study on Cytotoxicity : A study published in PubMed reported the synthesis and testing of various substituted purines and their cytotoxic effects on HeLa cells. The results indicated that modifications at specific positions on the purine ring significantly influenced cytotoxicity levels .
  • Antimicrobial Screening : A separate study focused on the screening of purine derivatives against common bacterial pathogens. The results indicated promising antibacterial activity for several derivatives similar to our compound .

Data Table: Comparative Biological Activities

Activity TypeCompound NameReference
Cytotoxicity3-(2-Ethoxyethyl)-9-(3-methoxyphenyl)-1,7-dimethyl...
Antibacterial3-(2-Ethoxyethyl)-9-(3-methoxyphenyl)-1,7-dimethyl...
AntiviralRelated purine derivatives
Anti-inflammatorySimilar purines showing inhibition in inflammatory models

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features:

  • Purine Core : The purine scaffold is crucial for binding to various biological targets including enzymes involved in nucleotide metabolism.
  • Substituents Influence : The presence of ethoxyethyl and methoxyphenyl groups enhances lipophilicity which may improve cell membrane penetration and bioavailability.

Q & A

Q. What are the key considerations in optimizing the synthesis of this compound?

Methodological Answer: Synthesis optimization requires attention to:

  • Reaction Conditions : Reflux in n-butanol or ethanol for 10–20 hours with amine excess (5–36 equivalents) to achieve high yields (70–93%) .
  • Solvent Selection : Polar solvents (e.g., ethanol, methoxyethanol) improve crystallinity and purity post-reflux.
  • Purification : Column chromatography (EtOAc/hexane) or crystallization (30% ethanol) ensures >95% purity.
  • Yield Maximization : Microwave-assisted solvent-free methods (e.g., for similar xanthine derivatives) reduce reaction time and improve efficiency .

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer: Critical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., δ 3.35–3.59 ppm for N-methyl groups, δ 7.38–7.48 ppm for aromatic protons) .
  • Elemental Analysis : Verify C, H, N percentages (e.g., C: 55.19–57.44%, N: 25.24–26.80%) .
  • UV/IR Spectroscopy : Identify carbonyl stretches (~1,701 cm⁻¹ for C=O) and λmax (~300–304 nm) for π→π* transitions .
  • UPLC/MS : Confirm molecular weight and purity (e.g., tR = 4.43–6.73 min, 98–100% purity) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence biological activity?

Methodological Answer:

  • Substituent Effects :
    • 3-Methoxyphenyl vs. Dihydroxyphenethyl : Electron-donating groups (e.g., -OCH₃) enhance blood-brain barrier penetration for neurotargets, while dihydroxyphenethyl groups improve antioxidant activity .
    • Alkyl Chain Length : Longer chains (e.g., butyl vs. methyl) increase lipophilicity, affecting pharmacokinetics (Table 1).

Q. Table 1: Substituent Impact on Activity

SubstituentLogP*Bioactivity (IC₅₀, nM)Reference
3-Methoxyphenyl2.1MAO-B: 120
Dihydroxyphenethyl1.8COX-2: 85

*Calculated using ChemDraw.

Q. How can computational methods aid in target prediction and optimization?

Methodological Answer:

  • AI-Driven Workflows :
    • Target Identification : Machine learning predicts targets (e.g., MAO-B, COX-2) based on structural similarity to known inhibitors .
    • Druggability Screening : Prioritize targets with high binding affinity (ΔG < -8 kcal/mol) and low toxicity (ADMETox models).
    • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with MAO-B) to optimize substituent positioning .

Q. What in vitro/in vivo models are suitable for evaluating anti-inflammatory activity?

Methodological Answer:

  • In Vitro : Rat neutrophil assays for cyclooxygenase (COX) inhibition (IC₅₀ < 100 nM) .
  • In Vivo : Adjuvant-induced arthritis (AAR) rat models to assess chronic inflammation reduction (ED₅₀ comparable to naproxen) .
  • Dual-Target Validation : Combine enzyme inhibition assays (COX/MAO-B) with behavioral tests (e.g., rotarod for neuroprotection) .

Q. How can spectral data contradictions (e.g., overlapping NMR peaks) be resolved?

Methodological Answer:

  • Advanced NMR Techniques :
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., δ 3.35–3.59 ppm for N-CH₃ vs. CH₂ groups) .
    • DEPT-135 : Differentiate CH₃ (positive phase) from CH₂/CH (negative phase) in crowded regions.
  • High-Resolution MS : Confirm molecular formula (e.g., C₂₄H₃₃N₅O₄, m/z 455.54) to rule out impurities .

Q. What green chemistry approaches can improve synthesis sustainability?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 20 h to <5 h) and solvent use .
  • Solvent-Free Conditions : Achieve 85–90% yield for tricyclic derivatives without ethanol/DMF .
  • Catalyst Recycling : Use Pd(Ph₃)₄ in Suzuki couplings with >90% recovery .

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